Benzophenone-4-isothiocyanate

Description

The exact mass of the compound Benzophenone-4-isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzophenone-4-isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzophenone-4-isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

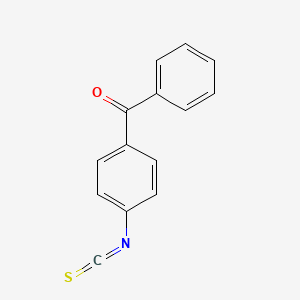

Structure

3D Structure

Properties

IUPAC Name |

(4-isothiocyanatophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NOS/c16-14(11-4-2-1-3-5-11)12-6-8-13(9-7-12)15-10-17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYGGOEIOBUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465842 | |

| Record name | Benzophenone-4-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26328-59-6 | |

| Record name | Benzophenone-4-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone-4-isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzophenone-4-isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822NDN9MZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzophenone-4-isothiocyanate: A Technical Guide to a Dual-Functionality Chemical Probe

Introduction

In the intricate landscape of chemical biology and drug discovery, understanding and manipulating molecular interactions is paramount. Benzophenone-4-isothiocyanate (BTC) emerges as a potent and versatile tool for researchers, scientists, and drug development professionals. This heterobifunctional molecule uniquely combines two powerful chemical functionalities: a photoreactive benzophenone core and a nucleophile-reactive isothiocyanate group. This guide provides an in-depth exploration of BITC's chemical properties, structure, and its application as a sophisticated probe for elucidating molecular interactions, with a focus on field-proven insights and methodologies.

The benzophenone moiety serves as a robust photo-crosslinker. Upon activation with long-wavelength UV light (~350-365 nm), it forms a reactive triplet diradical capable of forming covalent bonds by abstracting hydrogen atoms from adjacent C-H bonds.[1] This process is particularly advantageous as the required wavelength minimizes the potential for photodamage to sensitive biomolecules like proteins, a common concern with shorter-wavelength probes.[2] Simultaneously, the isothiocyanate group (–N=C=S) provides a chemoselective handle for conjugation, reacting readily with primary amines, such as the ε-amino group of lysine residues on a protein, to form a stable thiourea linkage.[3] This dual functionality allows for a two-stage approach: first, the stable conjugation to a molecule of interest via the isothiocyanate group, and second, the light-induced, proximity-dependent cross-linking to its binding partners.

This guide will detail the core chemical principles of BITC, its synthesis, and provide a comprehensive, actionable protocol for its use in photoaffinity labeling experiments, a powerful technique for identifying unknown protein targets of small molecules or mapping protein-protein interaction interfaces.[4]

Core Chemical and Physical Properties

A thorough understanding of a reagent's properties is the foundation of its successful application. The key characteristics of Benzophenone-4-isothiocyanate are summarized below, providing essential data for experimental design, storage, and handling.

| Property | Value | Source(s) |

| IUPAC Name | (4-isothiocyanatophenyl)(phenyl)methanone | [5] |

| CAS Number | 26328-59-6 | [5][6] |

| Molecular Formula | C₁₄H₉NOS | [5][6] |

| Molecular Weight | 239.29 g/mol | [5] |

| Appearance | Powder | [5] |

| Purity | ≥90% (HPLC) | [5][6] |

| Melting Point | 123.8°C ± 2°C | [7] |

| Storage Temperature | −20°C | [5] |

| UV Absorption (λₘₐₓ) | 296-302 nm in Methanol | [5] |

| Molar Extinction (ε) | 24-28 L mol⁻¹ cm⁻¹ at λₘₐₓ | [5] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C=S | [5] |

| InChI Key | FMSYGGOEIOBUOR-UHFFFAOYSA-N | [5] |

Molecular Structure and Reactivity Mechanisms

The utility of Benzophenone-4-isothiocyanate is rooted in its two distinct reactive groups. Understanding the mechanism of each is critical for designing successful conjugation and cross-linking experiments.

Isothiocyanate-Amine Conjugation

The isothiocyanate group is an electrophile that exhibits high reactivity towards primary amines. The reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This forms a stable, covalent thiourea bond.

Causality in Experimental Choice: This reaction is most efficient under mild alkaline conditions (pH 8.0-9.5).[3] At this pH, the primary amine (e.g., the ε-amino group of lysine, pKa ~10.5) is sufficiently deprotonated to be a potent nucleophile, while still maintaining protein stability. This pH-dependence allows for a degree of control over the reaction.

Figure 1: Reaction mechanism of a primary amine with the isothiocyanate group.

Benzophenone Photochemical Cross-Linking

The benzophenone core is the photoreactive engine of the molecule. Upon irradiation with UV light (typically 350-365 nm), the benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁).[8] This triplet state behaves as a diradical and is highly reactive.

The primary mechanism involves the abstraction of a hydrogen atom from a nearby C-H bond of an interacting molecule (e.g., an amino acid side chain). This generates two radical species: a diphenylhydroxymethyl (ketyl) radical on the benzophenone and a carbon-centered radical on the target molecule. These two radicals then combine to form a stable, covalent C-C bond, effectively "trapping" the transient interaction.

Causality in Experimental Choice: The choice of a ~360 nm activation wavelength is critical. It is energetic enough to excite the benzophenone but long enough to avoid the significant protein damage often associated with shorter UV wavelengths (<300 nm) required by other photoprobes like phenyl azides.[2] A key advantage of benzophenone is that the excited triplet state is reversible; if it does not find a suitable hydrogen donor, it can relax back to the ground state, minimizing non-specific reactions with solvent and allowing for higher cross-linking efficiency with extended irradiation.

Figure 2: Mechanism of benzophenone-mediated photochemical cross-linking.

Synthesis of Benzophenone-4-isothiocyanate

BITC is synthesized from its corresponding amine precursor, 4-aminobenzophenone. The most common and robust method involves the formation of a dithiocarbamate salt intermediate, followed by desulfurization.

Synthesis of 4-Aminobenzophenone (Precursor)

The precursor, 4-aminobenzophenone, can be synthesized by the hydrolysis of p-benzoylacetanilide. The procedure involves refluxing p-benzoylacetanilide with hydrochloric acid, followed by basification to yield the primary amine.

Conversion to Benzophenone-4-isothiocyanate

The conversion of the primary amine to the isothiocyanate is a critical step. While various thiocarbonyl transfer agents exist, a common laboratory and industrial method involves reacting the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as hydrogen peroxide or iodine, to yield the final isothiocyanate product.[7]

Figure 3: General synthesis workflow for Benzophenone-4-isothiocyanate.

Experimental Protocol: Photoaffinity Labeling of a Target Protein

The following protocol provides a representative workflow for using BITC to identify the binding partners of a protein of interest (POI) in a cellular lysate. This protocol is a synthesized methodology based on established principles for photoaffinity labeling.[7]

Materials and Reagents

-

BITC Stock Solution: 10 mM in anhydrous DMSO. Store at -80°C, protected from light.

-

Protein of Interest (POI): Purified recombinant protein with accessible lysine residues.

-

Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.0.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Desalting Columns: (e.g., Zeba™ Spin Desalting Columns) to remove excess BITC.

-

Cell Lysate: Prepared from relevant cells or tissue, containing potential binding partners.

-

Lysis Buffer: RIPA or other appropriate buffer containing protease inhibitors.

-

UV Cross-linking System: A UV lamp with an output centered around 365 nm (e.g., a Spectroline UV crosslinker or a custom Rayonet apparatus).

-

Analysis Reagents: SDS-PAGE gels, Western blot reagents (antibodies against POI and potential targets), and/or reagents for mass spectrometry.

Step-by-Step Methodology

Part A: Conjugation of BITC to the Protein of Interest (POI)

-

Protein Preparation: Prepare the purified POI at a concentration of 1-5 mg/mL in the Conjugation Buffer. Ensure any buffers containing primary amines (like Tris) have been removed via dialysis or buffer exchange.

-

BITC Addition: While gently vortexing, add the 10 mM BITC stock solution to the protein solution to achieve a 10- to 20-fold molar excess of BITC over the protein.

-

Scientist's Insight: The optimal molar ratio should be determined empirically. A higher excess can increase labeling efficiency but also risks modifying multiple sites, which could impact protein function. Start with a 10-fold excess and optimize as needed.

-

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The slower, overnight incubation at 4°C is often gentler and can help preserve protein integrity.

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted BITC. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted BITC and quenching reagent by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization (Optional but Recommended): Confirm successful conjugation. This can be done via UV-Vis spectroscopy (looking for the benzophenone absorbance peak) or mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of BITC molecules.

Part B: Photo-Cross-Linking to Binding Partners

-

Incubation with Lysate: Mix the BITC-conjugated POI (now referred to as POI-BITC) with the target cell lysate. The final concentration of POI-BITC will depend on the expected affinity of the interaction; a typical starting range is 1-10 µM. Incubate for 1-4 hours at 4°C to allow for the formation of protein-protein complexes.

-

Control Is Critical: A crucial control is to run a parallel experiment with a "competitor"—an excess of the unconjugated POI or a known binding partner—to ensure the cross-linking is specific to the interaction site.

-

-

UV Irradiation: Transfer the mixture to a UV-transparent plate (e.g., quartz or certain plastics) or place it in an open tube on ice. Place the sample at a fixed distance (e.g., 5-10 cm) from the 365 nm UV source. Irradiate for 10-30 minutes.

-

Scientist's Insight: The optimal irradiation time depends on the lamp's power and the sample's geometry. It's a balance between maximizing cross-linking and minimizing potential non-specific damage. An initial time-course experiment is recommended. Keep the sample chilled on ice throughout the irradiation to prevent thermal degradation.

-

-

Analysis of Cross-Linked Products:

-

SDS-PAGE & Western Blot: Analyze the irradiated sample by SDS-PAGE. Cross-linked complexes will appear as new, higher-molecular-weight bands. These bands can be identified using Western blotting with an antibody against the POI. A successful cross-link will result in a band shift. The identity of the binding partner can be confirmed if a specific antibody for it exists.

-

Mass Spectrometry: For unbiased identification of binding partners, the high-molecular-weight band corresponding to the cross-linked complex can be excised from a Coomassie-stained gel, digested (e.g., with trypsin), and analyzed by LC-MS/MS. The resulting peptide fragments will identify both the POI and its covalently linked binding partner(s).

-

Figure 4: Experimental workflow for photoaffinity labeling using BITC.

Applications and Field Insights

Benzophenone-4-isothiocyanate is primarily a tool for discovery. Its application is centered on answering the fundamental question: "What does this protein or molecule interact with?"

-

Target Identification in Drug Discovery: For a novel bioactive small molecule whose mechanism is unknown, a derivative containing a benzophenone isothiocyanate linker can be synthesized. This probe can then be used in cell lysates or live cells to covalently capture its protein target(s), which can subsequently be identified by mass spectrometry.

-

Mapping Protein-Protein Interactions: When conjugated to a known protein, BITC can be used to map its interaction interface or identify novel binding partners within a complex cellular environment.

-

Synthesis of Photoreactive Probes: BITC serves as a foundational reagent for creating more complex chemical probes, such as photoreactive peptides or oligonucleotides, enabling the study of their interactions with their respective targets.[5]

Expertise in Practice: The power of BITC lies in its ability to capture both stable and transient interactions that are often missed by non-covalent methods like co-immunoprecipitation. The covalent "trap" formed upon UV irradiation allows for stringent purification conditions that would otherwise disrupt the native protein complex, thereby significantly improving the signal-to-noise ratio in discovery experiments.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Benzophenone-4-isothiocyanate is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classification: Skin Corrosion/Irritation, Category 1B (H314). Causes severe skin burns and eye damage.[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the solid or solutions. A lab coat is mandatory.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store at -20°C in a tightly sealed container, protected from light and moisture.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for corrosive chemical waste.

References

-

PrepChem. (n.d.). Synthesis of 4-aminobenzophenone. Retrieved January 21, 2026, from [Link]

-

Zhang, Y., et al. (2024). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Chinese Herbal Medicines. Available at: [Link]

-

Khan, I., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Sheng, Z., et al. (2000). Photocrosslinking of benzophenone-labeled single cysteine troponin I mutants to other thin filament proteins. Journal of Molecular Biology. Available at: [Link]

-

Ataman Kimya. (n.d.). BENZOPHENONE 4. Retrieved January 21, 2026, from [Link]

-

Halls, M. L., & Canals, M. (2018). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. ChemBioChem. Available at: [Link]

-

IJCRT. (2022). A Review on Synthesis of Benzophenone Imine by Benzonitrile. International Journal of Creative Research Thoughts. Available at: [Link]

-

Farrell, I. S., & Kishi, Y. (2010). Photo-cross-linking interacting proteins with a genetically encoded benzophenone. Nature Protocols. Available at: [Link]

-

Rieder, T., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers. Available at: [Link]

-

Lee, H. S., et al. (2009). Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Organic Syntheses. (n.d.). benzophenone. Retrieved January 21, 2026, from [Link]

-

University of Florida. (n.d.). Target Identification and Mode of Action Studies. Retrieved January 21, 2026, from [Link]

-

Liu, X., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Scientific Reports. Available at: [Link]

-

Cardenas, A. M., et al. (2020). Identifying Oxacillinase-48 Carbapenemase Inhibitors Using DNA-Encoded Chemical Libraries. ACS Infectious Diseases. Available at: [Link]

-

CAS. (n.d.). N-[(Methylamino)carbonyl]acetamide. Retrieved January 21, 2026, from [Link]

-

Wang, W., & O'Brien, D. F. (2013). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Joiner, C. M., et al. (2023). Genetically encoded crosslinkers to address protein–protein interactions. FEBS Journal. Available at: [Link]

-

Dorman, G., & Prestwich, G. D. (2014). Photoaffinity labeling in target- and binding-site identification. Trends in Pharmacological Sciences. Available at: [Link]

-

Chen, C., & Peng, T. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]

Benzophenone-4-isothiocyanate molecular weight and formula

An In-Depth Technical Guide to Benzophenone-4-isothiocyanate: Properties, Synthesis, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of Benzophenone-4-isothiocyanate (BPIA), a versatile heterobifunctional crosslinking reagent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and practical applications of BPIA, with a particular focus on its utility in protein labeling and conjugation.

Section 1: Core Molecular and Chemical Characteristics

Benzophenone-4-isothiocyanate is distinguished by its dual reactive moieties: a photo-activatable benzophenone group and a nucleophile-reactive isothiocyanate group. This unique structure allows for a two-step conjugation strategy, providing precise control over the crosslinking process.

Molecular Formula and Weight

The fundamental molecular attributes of Benzophenone-4-isothiocyanate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉NOS | [1][2][3][4] |

| Molecular Weight | 239.29 g/mol | [1][2][3][4] |

| IUPAC Name | (4-isothiocyanatophenyl)-phenylmethanone | [1][4] |

| CAS Number | 26328-59-6 | [1][2][3] |

Physicochemical Properties

BPIA is typically a crystalline powder with a purity of ≥90% as determined by HPLC.[2][3] It exhibits characteristic ultraviolet absorption with a maximum wavelength (λₘₐₓ) between 296 and 302 nm in methanol, which is attributed to the n→π* electronic transition of the carbonyl group in the benzophenone moiety.[1]

Safety Considerations : Benzophenone-4-isothiocyanate is classified as a skin irritant and can cause severe burns upon contact.[1][4] It should be handled with appropriate personal protective equipment, including eye shields, face shields, and gloves.[3]

Section 2: Synthesis of Benzophenone-4-isothiocyanate

The synthesis of BPIA involves the introduction of the isothiocyanate group onto the benzophenone scaffold. A common and effective method relies on the decomposition of a dithiocarbamate salt intermediate.[1]

Synthesis Workflow

The general workflow for synthesizing Benzophenone-4-isothiocyanate is depicted below. This process begins with the reaction of 4-aminobenzophenone with carbon disulfide in the presence of a base to form a dithiocarbamate salt. Subsequent treatment with a desulfurizing agent yields the final isothiocyanate product.

Caption: Synthesis workflow for Benzophenone-4-isothiocyanate.

Generalized Synthesis Protocol

The following is a generalized protocol for the synthesis of isothiocyanates from primary amines, which can be adapted for Benzophenone-4-isothiocyanate.

-

Formation of Dithiocarbamate Salt : The primary amine (e.g., 4-aminobenzophenone) is reacted with carbon disulfide and a base, such as triethylamine, to form the corresponding dithiocarbamate salt in situ.[5]

-

Decomposition to Isothiocyanate : The dithiocarbamate salt is then treated with a reagent like tosyl chloride to facilitate the decomposition to the isothiocyanate.[5] Alternative methods for this conversion include using thiophosgene or 1,1'-thiocarbonyldiimidazole.[6]

-

Purification : The crude product is purified by column chromatography on silica gel to yield the pure Benzophenone-4-isothiocyanate.[6]

Section 3: Applications in Bioconjugation and Drug Development

The dual reactivity of Benzophenone-4-isothiocyanate makes it a valuable tool for bioconjugation, particularly for labeling proteins and other biomolecules.[7]

Mechanism of Action in Protein Labeling

The labeling process occurs in two distinct steps:

-

Amine Reaction : The isothiocyanate group (-N=C=S) reacts with primary amine groups (-NH₂) on the protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable thiourea bond.[8]

-

Photo-crosslinking : Upon exposure to UV light (typically at 350-360 nm), the benzophenone moiety is activated to a reactive ketyl radical. This radical can then form a covalent C-C bond by reacting with C-H bonds in proximity, effectively crosslinking the labeled protein to its binding partner.

Caption: Workflow for protein labeling using Benzophenone-4-isothiocyanate.

Experimental Protocol: Protein Labeling with Benzophenone-4-isothiocyanate

This protocol provides a general procedure for labeling a protein with Benzophenone-4-isothiocyanate.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Benzophenone-4-isothiocyanate (BPIA)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Gel filtration column (e.g., Sephadex G-25)

-

UV lamp (350-360 nm)

Procedure:

-

Prepare Protein Solution : Dissolve the protein of interest in the labeling buffer to a final concentration of 1-10 mg/mL.

-

Prepare BPIA Solution : Immediately before use, dissolve BPIA in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Labeling Reaction :

-

Purification of Labeled Protein :

-

Remove the unreacted BPIA by passing the reaction mixture through a gel filtration column equilibrated with the desired storage buffer.

-

Collect the protein-containing fractions.

-

-

Photo-crosslinking (Optional) :

-

If the goal is to crosslink the labeled protein to a binding partner, incubate the purified labeled protein with its target.

-

Expose the mixture to UV light at 350-360 nm for a specified period. The duration of irradiation may require optimization.[9]

-

-

Analysis : Analyze the labeled and crosslinked products using appropriate techniques, such as SDS-PAGE, mass spectrometry, or Western blotting.

Applications in Drug Discovery

The ability of BPIA to capture transient interactions makes it a powerful tool in drug discovery for:

-

Target Identification : Identifying the cellular binding partners of a drug candidate.

-

Binding Site Mapping : Elucidating the specific amino acid residues involved in a drug-protein interaction.

-

Studying Protein-Protein Interactions : Investigating the formation and dynamics of protein complexes.[9]

Section 4: Biological Activities and Potential Therapeutic Applications

Beyond its use as a crosslinking agent, Benzophenone-4-isothiocyanate has been reported to possess inherent biological activities.

-

Antimicrobial Properties : It has shown antimicrobial effects, suggesting potential use in formulations to prevent microbial growth.[1]

-

Cytotoxicity : Studies have indicated that BPIA can induce cytotoxic effects in various cell lines, which may have applications in cancer research.[1]

-

Anti-inflammatory Activity : Some research suggests that BPIA may have anti-inflammatory properties by suppressing the production of inflammatory mediators.[1]

Further research is needed to fully explore the therapeutic potential of Benzophenone-4-isothiocyanate.

References

-

PubChem. (n.d.). Benzophenone-4-isothiocyanate | C14H9NOS | CID 11436384. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

Sources

- 1. Buy Benzophenone-4-isothiocyanate | 26328-59-6 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Benzophenone-4-isothiocyanate 26328-59-6 [sigmaaldrich.com]

- 4. Benzophenone-4-isothiocyanate | C14H9NOS | CID 11436384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Benzophenone-4-isothiocyanate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Benzophenone-4-isothiocyanate

Introduction to Benzophenone-4-isothiocyanate (BP-ITC)

Benzophenone-4-isothiocyanate (BP-ITC) is a hetero-bifunctional chemical compound that integrates the photoreactive properties of a benzophenone moiety with the versatile reactivity of an isothiocyanate group.[1] With a molecular formula of C₁₄H₉NOS and a molecular weight of 239.29 g/mol , this compound serves as a valuable tool in bioconjugation, polymer chemistry, and drug development.[1][2]

The benzophenone core is a well-established photo-initiator, capable of absorbing UV radiation (λₘₐₓ at 296-302 nm in methanol) to form an excited triplet state.[1] This excited state can abstract a hydrogen atom from adjacent C-H bonds, creating a covalent linkage. This property makes BP-ITC an effective photoreactive crosslinking agent. The isothiocyanate (-N=C=S) group, on the other hand, is highly electrophilic and readily reacts with primary amines to form stable thiourea linkages, enabling the conjugation of the benzophenone photophore to proteins, peptides, and other amine-containing molecules.[1][3]

This guide provides a comprehensive overview of the primary synthesis methodologies, robust purification strategies, and analytical characterization of Benzophenone-4-isothiocyanate for researchers and professionals in the chemical and biomedical sciences.

Table 1: Physicochemical Properties of Benzophenone-4-isothiocyanate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₉NOS | [1][2] |

| Molecular Weight | 239.29 g/mol | [1][2] |

| Appearance | Powder | |

| Melting Point | 123.8°C ± 2°C | [1] |

| UV Absorption (λₘₐₓ) | 296-302 nm (in Methanol) | [1] |

| CAS Number | 26328-59-6 | [2] |

Synthesis Methodologies

The synthesis of BP-ITC fundamentally involves the conversion of the primary amino group of 4-aminobenzophenone into an isothiocyanate functional group.[3] While several methods exist for this transformation, the most common approaches utilize either the highly reactive thiophosgene or a two-step process involving carbon disulfide.

Method A: Direct Thionation using Thiophosgene

This is a classical and direct method for synthesizing isothiocyanates.[4] Thiophosgene (CSCl₂) is a highly reactive thiocarbonyl compound that readily reacts with primary amines.

-

Causality of Experimental Choice: The high reactivity of thiophosgene allows for a direct, one-step conversion of the amine to the isothiocyanate. The reaction is typically fast and efficient. However, the extreme toxicity and moisture sensitivity of thiophosgene necessitate stringent safety protocols, including the use of a well-ventilated fume hood and anhydrous conditions.[5][6] The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine or calcium carbonate, to scavenge the HCl byproduct, driving the reaction to completion.[4]

The mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzophenone (1.0 eq) in anhydrous chloroform (or another inert solvent like dichloromethane) under a nitrogen atmosphere.[4]

-

Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 eq) or calcium carbonate to the solution.[4] Cool the mixture to 0°C in an ice bath.

-

Thiophosgene Addition: Add a solution of thiophosgene (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride). Wash the filtrate successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude BP-ITC product.

Method B: Carbon Disulfide Route (Safer Alternative)

This two-step method avoids the use of highly toxic thiophosgene and is a widely adopted strategy for isothiocyanate synthesis.[7][8] The primary amine first reacts with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent to yield the final isothiocyanate.[1]

-

Causality of Experimental Choice: This method is inherently safer due to the avoidance of thiophosgene. The choice of desulfurizing agent is critical. Reagents like p-toluenesulfonyl chloride, hydrogen peroxide, or di-tert-butyl dicarbonate (Boc₂O) are effective.[7][8] The dithiocarbamate salt formation is typically efficient, and its subsequent decomposition can be controlled to provide good yields of the desired product.

-

Dithiocarbamate Salt Formation: Dissolve 4-aminobenzophenone (1.0 eq) in a suitable solvent like dichloromethane or THF. Add a base, such as triethylamine (1.2 eq). Cool the mixture to 0°C and add carbon disulfide (1.2 eq) dropwise. Stir the reaction at room temperature for 2-4 hours to form the dithiocarbamate salt.[7][8]

-

Desulfurization: Cool the mixture containing the in-situ generated salt back to 0°C. Add a solution of the desulfurizing agent (e.g., p-toluenesulfonyl chloride, 1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Work-up and Isolation: Perform an aqueous work-up similar to the thiophosgene method. Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Strategies

Effective purification is critical to remove unreacted starting materials, reagents (e.g., excess carbon disulfide), and byproducts, ensuring the high purity required for subsequent applications.[1] The choice of method depends on the scale of the synthesis and the nature of the impurities.

Column Chromatography

Column chromatography is the most widely employed technique for purifying isothiocyanates, offering excellent separation efficiency.[1]

-

Trustworthiness of the Protocol: This method provides a self-validating system. The separation is visualized by TLC, allowing for the precise collection of fractions containing the pure product. The use of a gradient elution system ensures that compounds with different polarities are effectively separated. Starting with a non-polar solvent (e.g., hexane) elutes non-polar impurities, and gradually increasing the polarity by adding ethyl acetate or dichloromethane allows for the elution of the moderately polar BP-ITC, leaving more polar impurities on the column.[1] Using a dry-loading technique, where the crude product is pre-adsorbed onto silica gel, improves resolution and prevents band broadening.[1]

-

Column Packing: Prepare a silica gel slurry in 100% hexane and pack it into a glass column (a column height of 15-20 cm is typical).[1]

-

Sample Loading: Dissolve the crude BP-ITC in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully load this powder onto the top of the packed column.

-

Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., starting with 99:1 Hexane:EtOAc, then 98:2, 95:5, and so on).

-

Fraction Collection: Collect fractions and monitor them by TLC using a suitable mobile phase (e.g., 90:10 Hexane:EtOAc).

-

Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield pure BP-ITC. Flash chromatography, which uses pressure to increase the flow rate, can significantly reduce purification time compared to traditional gravity chromatography.[1]

Recrystallization

Recrystallization can provide the highest purity levels (>98%) but is dependent on finding a suitable solvent or solvent system.[1]

-

Causality of Experimental Choice: The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at cold temperatures or are insoluble at hot temperatures. For BP-ITC, mixed solvent systems, such as combinations of alcohols (e.g., ethanol) and hydrocarbons (e.g., hexane), have shown promise.[1][9]

-

Dissolution: Place the crude or column-purified BP-ITC in a flask. Add a minimal amount of a hot solvent (e.g., ethanol) until the solid just dissolves.

-

Crystallization: If using a mixed-solvent system, add the anti-solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy.[9] Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 2: Comparison of Purification Techniques

| Technique | Typical Purity | Time | Throughput | Key Advantage |

| Column Chromatography | >95% | 2-4 hours | Low-Moderate | Excellent separation of various impurities. |

| Flash Chromatography | >95% | 1-2 hours | Moderate | Faster than traditional column chromatography.[1] |

| Recrystallization | >98% | 4-8 hours | High | Can yield very high purity product.[1] |

| Liquid-Liquid Extraction | 85-92% | 30-60 minutes | Very High | Ideal for large-scale initial cleanup.[1] |

Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is a crucial final step.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with an acetonitrile/water mobile phase, is the standard for verifying purity levels.[1] A pure sample should show a single major peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural confirmation.[1]

-

¹³C-NMR: The most characteristic signal for the isothiocyanate group appears in the 120-130 ppm region of the spectrum.[1]

-

¹H-NMR: The aromatic protons of the two phenyl rings will show characteristic signals in the aromatic region (typically 7-8 ppm).

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. The expected molecular ion peak for C₁₄H₉NOS would be at m/z 239.04.[2]

-

Infrared (IR) Spectroscopy: A strong, broad absorption band around 2000-2200 cm⁻¹ is characteristic of the -N=C=S asymmetric stretch.

Safety and Handling

-

Benzophenone-4-isothiocyanate: Classified as causing severe skin burns and eye damage.[2] Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Thiophosgene: This reagent is extremely toxic, a severe irritant, and reacts violently with water.[5][6] It must be handled only in a certified chemical fume hood by trained personnel. All glassware must be scrupulously dried before use.

-

Solvents: Organic solvents such as chloroform, dichloromethane, and hexane are flammable and/or toxic. Handle in a well-ventilated area and avoid ignition sources.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

YouTube. (2017). Synthesis of benzophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.

-

PubChem. (n.d.). Benzophenone-4-isothiocyanate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobenzophenone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

ChemComm. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]

-

MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiophosgene in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzophenone semicarbazones and thiosemicarbazones 3–27. Retrieved from [Link]

-

ResearchGate. (2011). Simultaneous Determination of Various Isothiocyanates by RP-LC Following Precolumn Derivatization with Mercaptoethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophosgene. Retrieved from [Link]

-

ChemRxiv. (n.d.). Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Iodophenyl isothiocyanate. Retrieved from [Link]

-

PMC. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ResearchGate. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]

-

YouTube. (2021). Oxidation and Reduction of Benzophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. Retrieved from [Link]

-

RSC Publishing. (2024). A solvent-free and catalyst-free reaction of o-aminobenzophenone with aryl isothiocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Progress of Antisolvent Crystallization. Retrieved from [Link]

-

PMC. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

-

PMC. (2019). Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. Retrieved from [Link]

-

PubChem. (n.d.). Thiophosgene. Retrieved from [Link]

Sources

- 1. Buy Benzophenone-4-isothiocyanate | 26328-59-6 [smolecule.com]

- 2. Benzophenone-4-isothiocyanate | C14H9NOS | CID 11436384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Thiophosgene - Wikipedia [en.wikipedia.org]

- 6. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Reagents & Solvents [chem.rochester.edu]

Benzophenone-4-isothiocyanate mechanism of action in biological systems

An In-Depth Technical Guide to the Mechanism of Action of Benzophenone-4-isothiocyanate in Biological Systems

Introduction: The Dual-Functionality of a Powerful Molecular Probe

Benzophenone-4-isothiocyanate (BP-4-ITC) is a hetero-bifunctional chemical reagent meticulously designed for the study of molecular interactions in biological systems.[1] Its power lies in its dual-ended architecture, featuring two distinct functional moieties that execute separate, sequential reactions. This unique characteristic makes it an invaluable tool for photoaffinity labeling, a technique used to identify and characterize transient or weak interactions between biomolecules, such as protein-protein or protein-ligand binding.[2][3]

The molecule consists of:

-

An Isothiocyanate (-N=C=S) Group: This moiety acts as a stable but reactive "anchor." It readily forms covalent bonds with nucleophilic groups found on biomolecules, primarily the amine groups of lysine residues or the N-terminus of a protein.[4][5]

-

A Benzophenone Group: This is a photo-reactive "warhead." Chemically inert in the dark, it becomes highly reactive upon exposure to long-wave ultraviolet (UV) light, enabling it to form a covalent bond with nearby molecules.[3][6]

This guide will dissect the core mechanisms of BP-4-ITC, detailing the chemistry of its functional groups, providing insight into experimental design, and offering a validated protocol for its application in identifying molecular binding partners.

Core Mechanism of Action: A Two-Stage Process

The utility of BP-4-ITC hinges on a sequential, two-stage mechanism: an initial, targeted conjugation followed by a light-activated, proximity-based crosslinking event.

Stage 1: Nucleophilic Conjugation via the Isothiocyanate Group

The isothiocyanate group is an electrophile, meaning its central carbon atom is electron-deficient and susceptible to attack by nucleophiles.[7][8] In biological systems, the primary nucleophiles are the side chains of specific amino acids. This reactivity allows a researcher to covalently attach BP-4-ITC to a known "bait" protein or ligand.

-

Primary Targets: The most common targets for isothiocyanate conjugation are primary amines (-NH₂) found on the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins.[4] The reaction forms a stable thiourea bond.

-

Secondary Targets: Thiol groups (-SH) on cysteine residues can also react to form a dithiocarbamate linkage. However, this bond is potentially reversible, a phenomenon known as transthiocarbamoylation.[7]

-

Reaction Conditions: The reaction is pH-dependent. The reaction with amines is favored under slightly alkaline conditions (pH 9-11), where the amino groups are deprotonated and thus more nucleophilic. In contrast, reactions with thiols are more favorable at a neutral to slightly acidic pH (6-8). This pH dependency provides a degree of control over the conjugation target.

This initial step transforms the "bait" molecule into a photoreactive probe, ready to identify its unknown binding partners.

Stage 2: Photo-Activated Crosslinking via the Benzophenone Group

Once the BP-4-ITC is conjugated to the bait molecule and incubated within a biological system (e.g., a cell lysate or with a purified protein), the second stage is initiated by light.

-

Photo-Excitation: The benzophenone moiety is stable in the dark. However, upon irradiation with UV light at a wavelength of approximately 350-360 nm, the carbonyl group absorbs a photon.[3][6] This excites the molecule from its ground state to a highly reactive triplet diradical state.

-

Hydrogen Abstraction: This excited triplet state is a potent hydrogen abstractor. It can pull a hydrogen atom from almost any adjacent C-H bond of a nearby molecule—the "prey".[3][9] This process is highly efficient and relatively non-selective, making it ideal for capturing any molecule in close proximity, regardless of its specific chemical nature.

-

Covalent Bond Formation: The hydrogen abstraction results in the formation of two radical species: a ketyl radical on the benzophenone and a carbon-centered radical on the prey molecule. These two radicals then rapidly combine to form a stable, new carbon-carbon (C-C) covalent bond.[3][9]

This light-induced reaction permanently crosslinks the bait molecule to its interacting partner, trapping the transient interaction for subsequent analysis and identification. A key advantage of benzophenone is its relative inertness to water, which prevents quenching and makes it highly effective in aqueous biological buffers.[6]

Visualizing the Mechanism and Workflow

Diagram 1: The Dual Reactivity of Benzophenone-4-isothiocyanate```dot

Caption: A flowchart of a typical photoaffinity labeling experiment using BP-4-ITC.

Quantitative Data Summary

For effective experimental design, key properties of Benzophenone-4-isothiocyanate are summarized below.

| Property | Value | Significance in Experimental Design |

| Molecular Weight | 239.29 g/mol [10][11] | Essential for calculating molar ratios during the conjugation reaction. |

| Chemical Formula | C₁₄H₉NOS [10][11] | Provides fundamental chemical information. |

| Photo-activation λmax | ~350-360 nm [3][6] | Defines the required wavelength of UV light for the crosslinking step. |

| Reactive Group 1 | Isothiocyanate (-N=C=S) | Targets primary amines (Lysine, N-terminus) for initial conjugation. |

| Reactive Group 2 | Benzophenone | Upon photo-activation, reacts with adjacent C-H bonds for crosslinking. |

| Storage Temperature | -20°C [10] | Critical for maintaining the reagent's stability and reactivity. |

Experimental Protocol: Identifying Protein Binding Partners

This protocol provides a self-validating framework for using BP-4-ITC to identify the binding partner(s) of a purified "bait" protein from a complex mixture like a cell lysate.

Protocol: Photoaffinity Labeling of a Bait Protein

Objective: To covalently crosslink a bait protein to its interacting partner(s) for identification by mass spectrometry.

Materials:

-

Purified Bait Protein (in a buffer free of primary amines, e.g., PBS)

-

Benzophenone-4-isothiocyanate (BP-4-ITC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Conjugation Buffer: 50 mM sodium bicarbonate, pH 9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Cell Lysate (prepared in a non-amine-containing buffer like HEPES or PBS)

-

UV Crosslinking Device (e.g., Stratalinker) with 365 nm bulbs

-

SDS-PAGE and Western Blotting reagents

-

Mass Spectrometry-compatible silver or Coomassie stain

Step 1: Conjugation of BP-4-ITC to the Bait Protein

-

Preparation: Prepare a fresh 10 mM stock solution of BP-4-ITC in anhydrous DMF or DMSO.

-

Reaction Setup: In a microcentrifuge tube, combine the purified bait protein (e.g., at 1 mg/mL) with the Conjugation Buffer.

-

Initiate Conjugation: Add the BP-4-ITC stock solution to the protein solution to achieve a 20-fold molar excess of the reagent over the protein. Vortex gently.

-

Incubation: Incubate the reaction for 2 hours at room temperature in the dark to prevent premature activation of the benzophenone group.

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted BP-4-ITC. Incubate for 15 minutes.

-

Purification: Remove excess, unreacted BP-4-ITC and quenching reagent by dialyzing the sample against PBS overnight at 4°C or by using a desalting column. The purified, photoreactive bait protein is now ready.

-

Causality: An alkaline pH of 9.0 is used to deprotonate the primary amine groups on lysine residues, making them highly nucleophilic and promoting the formation of a stable thiourea bond with the isothiocyanate. [12]The reaction is performed in the dark to ensure the benzophenone moiety remains inert until purposefully activated.

-

Self-Validation: The success of the conjugation can be verified by analyzing the product with MALDI-TOF mass spectrometry. A mass shift corresponding to the addition of one or more BP-4-ITC molecules (239.29 Da each) confirms successful labeling.

Step 2: Photo-Crosslinking

-

Binding Reaction: In separate tubes, mix the photoreactive bait protein with the cell lysate. As a critical negative control, set up an identical reaction but add a 100-fold excess of the original, unlabeled bait protein; this is a competition assay.

-

Control Sample: Prepare a sample containing only the photoreactive bait and lysate that will NOT be exposed to UV light.

-

Incubation: Allow the proteins to interact by incubating the tubes for 1 hour at 4°C on a rotator.

-

UV Irradiation: Place the open tubes on ice directly under a 365 nm UV lamp and irradiate for 15-30 minutes. The optimal time may require titration. Do not irradiate the "No UV" control sample.

-

Causality: The 365 nm UV light provides the specific energy required to excite the benzophenone group to its reactive triplet state without causing excessive damage to the proteins, which can occur at shorter wavelengths. [6]The competition assay is crucial; a genuine interaction should be out-competed by the excess unlabeled bait, leading to a reduction in the crosslinked product.

-

Self-Validation: The formation of a new, higher molecular weight band on an SDS-PAGE gel that is present only in the UV-irradiated sample (and absent or reduced in the "No UV" and competition samples) validates a successful and specific crosslinking event.

Step 3: Analysis and Identification

-

SDS-PAGE: Add SDS-loading buffer to all samples, boil, and resolve the proteins on an SDS-PAGE gel.

-

Visualization:

-

Option A (Western Blot): If an antibody against the bait protein is available, perform a Western blot. A successful crosslink will appear as a new band at a higher molecular weight than the bait protein alone. This band should be strongest in the UV-treated sample and diminished in the competition lane.

-

Option B (Gel Stain): Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

-

-

Protein Identification: Carefully excise the unique high molecular weight band from the Coomassie-stained gel. Submit the gel slice for in-gel digestion and protein identification by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The mass spectrometer will identify peptides from both the bait protein and its now-covalently linked prey.

-

Causality: SDS-PAGE separates proteins by molecular weight. A covalent crosslink creates a new, larger protein complex that migrates more slowly on the gel, allowing it to be isolated from the individual, un-crosslinked proteins.

-

Self-Validation: The definitive proof of a successful experiment is the identification of a specific prey protein (or proteins) by mass spectrometry in the excised band, which was absent in the control lanes. The presence of peptides from both the bait and prey in the same sample confirms their direct interaction.

References

-

Uchida, K., et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry. Available at: [Link]

-

Mi, L., et al. (2008). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis. Available at: [Link]

-

Keppler, A., et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. MDPI. Available at: [Link]

-

Stalmach, A., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]

-

En-nahli, Y., et al. (2019). Benzophenone Photoreactivity in a Lipid Bilayer To Probe Peptide/Membrane Interactions: Simple System, Complex Information. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Photochemical reaction mechanism of benzophenone protected guanosine at N7 position. ResearchGate. Available at: [Link]

-

Scaiano, J. C., et al. (1980). Photochemistry of benzophenone in micelles. Formation and decay of radical pairs. Journal of the American Chemical Society. Available at: [Link]

-

Szakal, C., et al. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H... ResearchGate. Available at: [Link]

-

Law, B., et al. (2017). Photoaffinity labeling in target- and binding-site identification. PubMed Central. Available at: [Link]

-

Zhang, J., et al. (2015). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). Benzophenone-4-isothiocyanate. PubChem. Available at: [Link]

-

Nediani, C., et al. (2024). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. MDPI. Available at: [Link]

-

Brown, K. K., et al. (2011). Biological targets of isothiocyanates. PubMed. Available at: [Link]

-

Meylheuc, T., et al. (2017). Insights into the Mode of Action of Benzyl Isothiocyanate on Campylobacter jejuni. PubMed Central. Available at: [Link]

-

Zhang, X., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PubMed Central. Available at: [Link]

-

ResearchGate. (2015). Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody. ResearchGate. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzophenone-4-isothiocyanate 26328-59-6 [sigmaaldrich.com]

- 11. Benzophenone-4-isothiocyanate | C14H9NOS | CID 11436384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Benzophenone-4-isothiocyanate spectroscopic analysis (UV-Vis, NMR, IR)

An In-Depth Technical Guide to the Spectroscopic Analysis of Benzophenone-4-isothiocyanate

Introduction

Benzophenone-4-isothiocyanate (B4-ITC) is a bifunctional organic molecule that integrates the photoreactive properties of the benzophenone core with the reactive isothiocyanate group.[1][2] With the molecular formula C₁₄H₉NOS and a molecular weight of 239.29 g/mol , this compound is of significant interest in bioconjugation chemistry, materials science, and drug development.[3][4] Its utility as a photo-reactive crosslinking agent and a fluorescent probe necessitates a thorough understanding of its structural and electronic properties.[2] This guide provides a comprehensive spectroscopic analysis of B4-ITC, detailing the principles, experimental protocols, and interpretation of its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the analytical characterization of this compound.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule.[5] By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, we can gain insights into the conjugated systems and chromophores present in the molecule.[6]

A. Principles of UV-Vis Analysis for Benzophenone-4-isothiocyanate

The UV-Vis spectrum of B4-ITC is primarily dictated by the extended π-system of the benzophenone moiety. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.[7] For organic molecules with π-bonds and non-bonding electrons (n-electrons), the most significant transitions are typically π → π* and n → π*.[8] The conjugation between the two aromatic rings and the carbonyl group in benzophenone derivatives leads to characteristic absorption bands.[9]

B. Expected Spectroscopic Data

Benzophenone-4-isothiocyanate exhibits a characteristic absorption maximum (λmax) in the range of 296-302 nm when measured in methanol.[1][2] This absorption corresponds to the n → π* electronic transition, where a non-bonding electron from the carbonyl oxygen is promoted to an anti-bonding π* orbital of the benzophenone system.[1] The molar extinction coefficient (ε) for this transition is typically in the range of 24-28 L mol⁻¹ cm⁻¹.[2][3]

| Spectroscopic Parameter | Value | Solvent | Transition |

| λmax | 296-302 nm | Methanol | n → π |

| Molar Extinction Coefficient (ε) | 24-28 L mol⁻¹ cm⁻¹ | Methanol | n → π |

C. Experimental Protocol: UV-Vis Spectrum Acquisition

1. Sample Preparation:

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Methanol is a common choice for B4-ITC.

-

Concentration: Prepare a dilute solution of B4-ITC in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for optimal accuracy, as dictated by the Beer-Lambert Law.

-

Cuvette Preparation: Use a quartz cuvette for UV measurements. Ensure the cuvette is scrupulously clean by rinsing with the solvent multiple times.[10]

2. Instrument Setup and Measurement:

-

Blanking: Fill the cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any optical imperfections in the cuvette.[10]

-

Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Caption: Experimental workflow for acquiring a UV-Vis spectrum.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

A. Principles of NMR Analysis

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin will align in an applied magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The relaxation of these nuclei back to their ground state emits a signal whose frequency (chemical shift) is highly dependent on the local electronic environment.

B. ¹H NMR Spectral Interpretation

The proton NMR spectrum of B4-ITC will show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) due to the nine aromatic protons. The exact chemical shifts and coupling patterns will depend on the substitution pattern and the electronic effects of the carbonyl and isothiocyanate groups. Protons on the phenyl ring bearing the isothiocyanate group will be influenced by its electron-withdrawing nature, leading to downfield shifts compared to unsubstituted benzene.

C. ¹³C NMR Spectral Interpretation

The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals include:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190-200 ppm.

-

Aromatic Carbons: A series of signals in the range of 120-140 ppm.

-

Isothiocyanate Carbon (-N=C=S): The chemical shift for the isothiocyanate carbon is expected in the region of 120-130 ppm.[1] However, a noteworthy characteristic of isothiocyanates is that the ¹³C NMR signal for the isothiocyanate carbon is often very broad or even "nearly silent" (i.e., almost flattened into the baseline).[11][12] This phenomenon is due to the dynamic nature of the molecule and the quadrupolar relaxation effects of the adjacent nitrogen atom, which can lead to significant line broadening.[11] Researchers should be aware of this potential for a low-intensity or unobservable signal for the isothiocyanate carbon.

D. Experimental Protocol: NMR Spectrum Acquisition

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Concentration: Dissolve 5-10 mg of B4-ITC in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

2. Instrument Setup and Measurement:

-

Spectrometer Tuning: Tune the NMR spectrometer to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a larger number of scans may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons and the potentially broad isothiocyanate carbon.

Caption: Generalized workflow for NMR spectroscopic analysis.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Principles of IR Analysis

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds (e.g., stretching, bending). The frequency of absorption is dependent on the bond strength, the masses of the atoms involved, and the overall molecular structure.

B. Expected Spectroscopic Data

The IR spectrum of B4-ITC will be characterized by several key absorption bands:

-

Isothiocyanate (-N=C=S) Stretch: A strong, sharp, and characteristic absorption band is expected in the region of 2000-2270 cm⁻¹.[13][14] This is often a very prominent feature in the spectrum.

-

Carbonyl (C=O) Stretch: The diaryl ketone carbonyl group will exhibit a strong absorption band typically in the range of 1650-1670 cm⁻¹.[15][16] Conjugation with the aromatic rings slightly lowers the frequency compared to a simple aliphatic ketone.

-

Aromatic C=C Stretches: Multiple sharp bands of variable intensity will appear in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretches: These will be observed as a group of weak to medium bands above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -N=C=S | Asymmetric Stretch | 2000-2270 | Strong, Sharp |

| C=O | Stretch | 1650-1670 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Variable, Sharp |

| Aromatic C-H | Stretch | > 3000 | Weak to Medium |

C. Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

1. Sample Preparation:

-

Grinding: Grind a small amount (1-2 mg) of B4-ITC with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

2. Instrument Setup and Measurement:

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

IV. Conclusion

The spectroscopic analysis of benzophenone-4-isothiocyanate provides a comprehensive understanding of its chemical structure and electronic properties. UV-Vis spectroscopy confirms the presence of the conjugated benzophenone system through its characteristic n → π* transition. NMR spectroscopy, while presenting a potential challenge in observing the isothiocyanate carbon, is crucial for elucidating the complete molecular framework. Finally, IR spectroscopy provides definitive evidence for the key functional groups, namely the isothiocyanate and carbonyl moieties. The integration of these three spectroscopic techniques allows for a robust and unambiguous characterization of this important bifunctional molecule, ensuring its quality and suitability for its intended applications in research and development.

References

-

PubChem. Benzophenone-4-isothiocyanate. Available at: [Link]

-

ResearchGate. UV-Vis spectra of control and treated samples of benzophenone. Available at: [Link]

-

Darwish, H. W., et al. (2014). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of Applied Pharmaceutical Science, 4(1), 81-88. Available at: [Link]

-

Chemistry LibreTexts. UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]

-

Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Available at: [Link]

-

ResearchGate. Comparative FTIR spectra of benzophenone and the product of the.... Available at: [Link]

-

Wikipedia. Isothiocyanate. Available at: [Link]

-

National Institute of Standards and Technology. Benzophenone. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

ACS Publications. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Available at: [Link]

-

Surplus Solutions. What Is the Principle of UV-Vis Spectroscopy and Why It Matters. Available at: [Link]

-

ResearchGate. (PDF) Infrared Spectra of Benzophenone-Ketyls.... Available at: [Link]

-

Der Chemica Sinica. Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Available at: [Link]

-

Agilent. The Basics of UV-Vis Spectrophotometry. Available at: [Link]

-

Chemical Papers. Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Available at: [Link]

-

Microbe Notes. UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Available at: [Link]

-

FooDB. Showing Compound Methyl isothiocyanate (FDB012372). Available at: [Link]

-

The Royal Society of Chemistry. 4-Aminobenzonitrile. Available at: [Link]

-

European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available at: [Link]

-

Proceedings of the Indian Academy of Sciences - Section A. Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. Available at: [Link]

-

ACS Publications. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. Available at: [Link]

Sources

- 1. Buy Benzophenone-4-isothiocyanate | 26328-59-6 [smolecule.com]

- 2. Benzophenone-4-isothiocyanate 26328-59-6 [sigmaaldrich.com]

- 3. Benzophenone-4-isothiocyanate 26328-59-6 [sigmaaldrich.com]

- 4. Benzophenone-4-isothiocyanate | C14H9NOS | CID 11436384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What Is the Principle of UV-Vis Spectroscopy and Why It Matters [connect.ssllc.com]

- 6. microbenotes.com [microbenotes.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. agilent.com [agilent.com]

- 10. ossila.com [ossila.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemicalpapers.com [chemicalpapers.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Solubility and Stability of Benzophenone-4-isothiocyanate: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Benzophenone-4-isothiocyanate (BP-4-ITC) is a heterobifunctional molecule that incorporates the photoreactive benzophenone moiety and the reactive isothiocyanate group. This unique combination makes it a valuable tool in bioconjugation, protein labeling, and the development of targeted therapeutics, where it can be used to form stable covalent linkages with biomolecules upon UV irradiation. However, its effective application is critically dependent on a thorough understanding of its solubility and stability characteristics. The isothiocyanate group is susceptible to hydrolysis and reaction with nucleophiles, while the overall molecule's solubility dictates its utility in various buffer systems and reaction media. This guide provides a detailed examination of the solubility profile of BP-4-ITC across a range of solvents and a comprehensive analysis of its stability under various environmental conditions, including pH, temperature, and UV exposure. We present field-proven methodologies for assessing these properties, aiming to equip researchers with the practical knowledge required for the successful handling, storage, and application of this versatile reagent.

Introduction and Molecular Profile

Benzophenone-4-isothiocyanate (C₁₄H₉NOS) is a derivative of benzophenone, a well-established UV-absorbing compound.[1] The incorporation of the isothiocyanate (-N=C=S) functional group transforms it into a powerful tool for covalent labeling.[1] The benzophenone core acts as a photo-affinity label; upon excitation with UV light (typically around 350 nm), it can form a covalent bond with adjacent C-H bonds in target molecules, such as proteins. The isothiocyanate group, on the other hand, is a potent electrophile that readily reacts with primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) to form stable thiourea linkages.